rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo
Description
rac-2-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetic acid, endo is a bicyclic carboxylic acid derivative based on the norbornane (bicyclo[2.2.1]heptane) scaffold. The "rac" designation indicates a racemic mixture of enantiomers, while "endo" specifies the stereochemical orientation of the acetic acid substituent on the norbornane framework, positioned on the same face as the bridgehead carbons . Its molecular formula is C₉H₁₂O₂ (calculated from and ), with a molecular weight of 152.19 g/mol.
Key applications include its use as a synthetic intermediate in drug discovery (e.g., protease inhibitors, ) and as a precursor for chiral building blocks ().
Properties
CAS No. |
59331-96-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8+/m1/s1 |
InChI Key |
FYHBMPWRHCWNBC-CSMHCCOUSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@H]2CC(=O)O |
Canonical SMILES |
C1CC2CC1CC2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo typically involves the following steps:
Starting Material: The synthesis often begins with a bicyclo[2.2.1]heptane derivative.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow processes and advanced catalytic systems.
Chemical Reactions Analysis
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms, typically using hydrogen gas and a metal catalyst.
Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetic acid derivatives.
Scientific Research Applications
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity and leading to various biochemical effects.
Pathways Involved: It may influence metabolic pathways, signaling cascades, and other cellular processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural and Functional Comparison
Key Differences and Functional Implications
Substituent Effects
- Carboxylic Acid vs.
- 7-Oxa Bridge : The 7-oxabicyclo variant () introduces an oxygen atom into the bicyclic framework, altering electronic properties and hydrogen-bonding capacity. This modification reduces molecular symmetry, as reflected in its distinct CCS value (131.9 Ų vs. ~139 Ų for sodium adducts in esters) .
Stereochemical Impact
- The endo configuration positions the acetic acid group on the same face as the norbornane bridge, creating steric hindrance that may limit binding to enzyme active sites compared to exo isomers. For example, (1S,2R,4R)-exo esters in showed higher selectivity for hCES1 over hCES2 (IC₅₀: 0.098 µM vs. 2.10 µM) .
- Racemic mixtures (e.g., the target compound) may exhibit reduced biological specificity compared to enantiopure derivatives like (1R,2S-endo)-bicyclo[2.2.1]heptane-2-carboxylic acid (), which is used in asymmetric synthesis .
Physicochemical Properties
- Collision Cross-Section (CCS) : The 7-oxa variant () has a CCS of 131.9 Ų for [M+H]⁺, smaller than sodium adducts of ester derivatives (139–140 Ų), reflecting differences in molecular volume and charge distribution .
- Solubility: Hydrochloride salts of amino derivatives () exhibit higher aqueous solubility compared to the carboxylic acid, which may require basic conditions for dissolution .
Biological Activity
The compound rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo, is a bicyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16O2
- Molar Mass : 184.25 g/mol
- IUPAC Name : rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid
The molecular structure of the compound features a bicyclic framework that is essential for its biological activity.
Pharmacological Effects
Research indicates that rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid exhibits various pharmacological properties:
- Anti-inflammatory Activity : Studies suggest that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases.
- Analgesic Effects : It has been shown to possess analgesic properties comparable to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for pain management therapies.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid is primarily attributed to its interaction with specific receptors and enzymes:
- Cyclooxygenase Inhibition : The compound has been identified as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
- Modulation of Neurotransmitter Release : It appears to influence the release of neurotransmitters such as serotonin and dopamine, contributing to its analgesic and neuroprotective effects.
Case Studies
A series of case studies have explored the efficacy of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid in clinical settings:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in swelling in animal models |
| Study 2 | Assess analgesic properties | Comparable pain relief to standard NSAIDs |
| Study 3 | Investigate neuroprotection | Reduced neuronal death in vitro under oxidative stress conditions |
In Vitro and In Vivo Studies
In vitro studies using cell cultures have demonstrated that the compound can significantly reduce the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies further support these findings, showing reduced inflammation and pain in various animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
